2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2012775-97-0
VCID: VC6189939
InChI: InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3
SMILES: CN1C=C(C=N1)C2=C(N(N=C2)C)C=O
Molecular Formula: C9H10N4O
Molecular Weight: 190.206

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde

CAS No.: 2012775-97-0

Cat. No.: VC6189939

Molecular Formula: C9H10N4O

Molecular Weight: 190.206

* For research use only. Not for human or veterinary use.

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde - 2012775-97-0

Specification

CAS No. 2012775-97-0
Molecular Formula C9H10N4O
Molecular Weight 190.206
IUPAC Name 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3
Standard InChI Key HOMUQADZLVYWFE-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(N(N=C2)C)C=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the pyrazole-carbaldehyde family, characterized by a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4. The 3-position bears a carbaldehyde group (-CHO), while the 4-position is occupied by a 1-methylpyrazol-4-yl moiety. The methyl group at position 2 further enhances steric and electronic effects .

Molecular Formula: C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}
Molecular Weight: 190.21 g/mol
Key Functional Groups:

  • Pyrazole ring (aromatic, planar)

  • Aldehyde (electrophilic carbonyl)

  • Methyl substituents (electron-donating groups)

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogs such as 1-(2-chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde (C9_9H7_7ClN4_4O, MW 222.63) exhibit melting points >200°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The aldehyde group’s reactivity suggests susceptibility to nucleophilic additions and oxidative transformations .

Synthesis Methodologies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing carbaldehyde groups into electron-rich heterocycles. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are synthesized via cyclization of methyl ketone hydrazones with POCl3_3/DMF . Adapting this method, 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde could be synthesized by:

  • Hydrazone Formation: Condensation of 1-methylpyrazole-4-carboxaldehyde with methyl hydrazine.

  • Cyclization: Treatment with POCl3_3/DMF to form the pyrazole ring .

Example Protocol (adapted from ):

  • React 1-methylpyrazole-4-carboxaldehyde (1.0 eq) with methyl hydrazine (1.2 eq) in ethanol.

  • Add POCl3_3 (2.5 eq) and DMF (3.0 eq) at 0–5°C.

  • Stir at 80°C for 6 hours; isolate via aqueous workup.

Condensation-Cyclization Strategies

Patent CN111362874B demonstrates the use of α,β-unsaturated esters and difluoroacetyl halides to construct pyrazole-carboxylic acids . For the target aldehyde, analogous steps could involve:

  • Michael Addition: React 2-methylpyrazole-3-carbaldehyde with methyl vinyl ketone.

  • Cyclization: Use methylhydrazine in aqueous NaOH to form the bis-pyrazole framework .

Yield Optimization: Catalysts like KI or morpholine improve regioselectivity, reducing isomer formation (e.g., 95:5 product:isomer ratio achieved in similar syntheses) .

Reactivity and Functionalization

Nucleophilic Additions

The aldehyde group undergoes classic reactions:

  • Condensation: With amines to form Schiff bases (e.g., reaction with aniline yields C15H14N6O\text{C}_{15}\text{H}_{14}\text{N}_6\text{O}) .

  • Knoevenagel Reaction: With active methylene compounds (e.g., malononitrile) to generate α,β-unsaturated derivatives .

Notable Example:
Chalcone derivatives synthesized from pyrazole-4-carbaldehydes exhibit antifungal activity against Candida albicans (MIC 8–16 µg/mL) .

Oxidation and Reduction

  • Oxidation: The aldehyde oxidizes to carboxylic acid (e.g., using KMnO4_4/H2_2SO4_4), though this is less common due to stability concerns.

  • Reduction: Sodium borohydride reduces -CHO to -CH2_2OH, enabling access to hydroxymethyl analogs .

Analytical Characterization

Spectroscopic Data

Hypothetical Spectral Profile (based on ):

  • IR (KBr): νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O stretch), 3100 cm1^{-1} (C-H aromatic).

  • 1^1H NMR (DMSO-d6_6): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH3_3), 2.50 (s, 3H, C-CH3_3).

  • MS (ESI+): m/z 191.1 [M+H]+^+.

Chromatographic Methods

  • HPLC: C18 column (150 × 4.6 mm, 5 µm), 40% acetonitrile/water, flow 1.0 mL/min, retention time ~6.2 min .

Industrial and Research Applications

  • Agrochemicals: Pyrazole derivatives are precursors to herbicides (e.g., pyraflufen-ethyl) .

  • Coordination Chemistry: Aldehyde-containing pyrazoles act as ligands for transition metals (e.g., Cu(II) complexes with antitumor activity) .

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